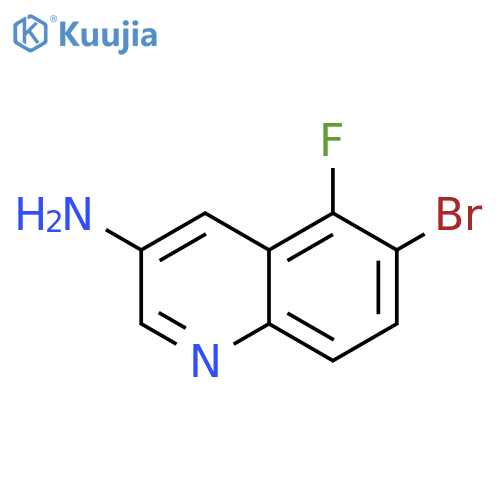Cas no 2090724-45-9 (3-Quinolinamine, 6-bromo-5-fluoro-)

2090724-45-9 structure
商品名:3-Quinolinamine, 6-bromo-5-fluoro-
CAS番号:2090724-45-9
MF:C9H6BrFN2
メガワット:241.059744358063
CID:5267572
3-Quinolinamine, 6-bromo-5-fluoro- 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinamine, 6-bromo-5-fluoro-
-
- インチ: 1S/C9H6BrFN2/c10-7-1-2-8-6(9(7)11)3-5(12)4-13-8/h1-4H,12H2
- InChIKey: KBLKVXOHDVYQKP-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(F)C(Br)=CC=2)C=C(N)C=1
3-Quinolinamine, 6-bromo-5-fluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361772-0.5g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 0.5g |
$1399.0 | 2023-03-07 | ||
| Enamine | EN300-361772-0.05g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 0.05g |
$1224.0 | 2023-03-07 | ||
| Enamine | EN300-361772-0.1g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 0.1g |
$1283.0 | 2023-03-07 | ||
| Enamine | EN300-361772-2.5g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 2.5g |
$2856.0 | 2023-03-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033109-1g |
6-Bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 95% | 1g |
¥3717.0 | 2023-03-19 | |
| Enamine | EN300-361772-5.0g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 5.0g |
$4226.0 | 2023-03-07 | ||
| Enamine | EN300-361772-1.0g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-361772-10.0g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 10.0g |
$6266.0 | 2023-03-07 | ||
| Enamine | EN300-361772-0.25g |
6-bromo-5-fluoroquinolin-3-amine |
2090724-45-9 | 0.25g |
$1341.0 | 2023-03-07 |
3-Quinolinamine, 6-bromo-5-fluoro- 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
2090724-45-9 (3-Quinolinamine, 6-bromo-5-fluoro-) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
